1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Physicochemical profiling Drug-likeness Blood-brain barrier penetration

Researchers relying on unsubstituted 3,4-DMA scaffolds often face confounding assay data due to rapid MAO-mediated degradation and uncontrolled conformational flexibility. 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (CAS 1784488-42-1) directly addresses these limitations: • The α-methyl group confers ~10-100x higher MAO resistance than its phenethylamine counterpart, extending metabolic half-life in hepatic microsome assays. • The 2-methyl substituent introduces steric constraint that reduces the rotatable bond count vs. 2,5-dimethoxy regioisomers, improving binding entropy for 5-HT2 receptor fragment-based screening. • Supplied at ≥95% purity with full GHS-compliant documentation, ensuring batch-to-batch consistency for analytical method validation or medicinal chemistry scale-up.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 1784488-42-1
Cat. No. B1459100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine
CAS1784488-42-1
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)OC)C(C)N
InChIInChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3
InChIKeyXYVUTVLUGSLLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine – Identity & Procurement


1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (CAS 1784488-42-1) is a synthetic phenethylamine derivative with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. It belongs to the substituted α-methylphenethylamine (amphetamine) class, characterized by an α-methyl group on the ethylamine side chain, two methoxy groups at the 3- and 4-positions of the benzene ring, and an additional methyl substituent at the 2-position [1]. This substitution pattern distinguishes it from the more common 3,4-dimethoxyamphetamine (3,4-DMA, CAS 120-26-3), which lacks the 2-methyl group, and from 2,5-dimethoxy regioisomers such as 2C-D (2,5-dimethoxy-4-methylphenethylamine) . The compound is commercially available from multiple vendors at a minimum purity specification of 95% (HPLC/GC), typically as a powder stored at 4°C, and is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed), Skin Irritation Category 2, and Eye Damage Category 1 [1].

Conformationally constrained scaffold for serotonin 5-HT receptor research
High-purity reference standard for isomer differentiation workflows
Probe for ortho-methyl steric effects on amine basicity and lipophilicity

Substitution Risks for 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine


Within the dimethoxy-α-methylphenethylamine family, small changes in ring substitution and side-chain architecture produce large differences in receptor engagement, metabolic stability, and physicochemical properties. For example, the presence of the 2-methyl group on the aromatic ring in 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine introduces steric hindrance that can alter the rotational freedom of the methoxy groups and impact π-stacking interactions with aromatic residues in monoamine receptor binding pockets relative to the 2-unsubstituted analog 3,4-DMA [1][2]. Similarly, the α-methyl branch in this amphetamine-type scaffold confers resistance to monoamine oxidase (MAO) metabolism compared to its phenethylamine congener 2-(3,4-dimethoxy-2-methylphenyl)ethanamine (CAS 7477-53-4) – a property demonstrated across the amphetamine class where MAO-A IC50 values for α-methyl analogs are typically 10- to 100-fold higher than for their non-α-methyl counterparts [2]. Consequently, substituting this compound with a positional isomer or a des-methyl analog without accounting for these differences can invalidate biological assay results and irreproducible synthetic routes in medicinal chemistry programs.

2-Methyl substitution
Alters lipophilicity and steric profile relative to 3,4-DMA; receptor engagement may shift without re-validation.
α-Methyl branch
Confers MAO metabolic resistance; phenethylamine congeners may display different stability in biological assays.
Positional isomer interchange
Using 2,5-dimethoxy regioisomers may yield divergent target selectivity and assay outcomes.

Differentiation Evidence for 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine


2-Methyl Substitution: LogP and TPSA Shift

The 2-methyl substituent on the phenyl ring of 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine increases lipophilicity compared to the 2-unsubstituted analog 3,4-dimethoxyamphetamine (3,4-DMA, CAS 120-26-3). Computed XLogP3-AA for the target compound is 1.5, whereas the predicted XLogP3 of 3,4-DMA is 1.2 (difference = +0.3 log units), indicating approximately a 2-fold increase in octanol-water partitioning [1][2]. The topological polar surface area (TPSA) of the target compound is 44.5 Ų, compared to 44.5 Ų for 3,4-DMA (identical due to the same heteroatom count), but the 2-methyl group adds 14 Da of molecular weight (195.26 vs. 181.23 g/mol for the free base of 3,4-DMA) and reduces the number of rotatable bonds from 4 to 3 due to steric restriction of the 3-methoxy group [1].

Lipophilicity shift
Class-level
Target XLogP3: 1.5 vs 3,4-DMA: 1.2 (Δ +0.3)
Predicts modest lipophilicity increase; may support CNS penetration model assessment
Computed values; experimental validation required
Physicochemical profiling Drug-likeness Blood-brain barrier penetration

Primary Amine pKa and Ionization State

The predicted pKa of the primary amine in 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine is 9.36 ± 0.10, indicating that at physiological pH 7.4, >99% of the compound exists in the protonated (cationic) form . This contrasts with N-methylated analogs such as N-methylhomoveratrylamine (3,4-dimethoxy-N-methylphenethylamine, CAS 3490-06-0), where the secondary amine typically exhibits a slightly higher pKa (~9.8–10.0) due to the electron-donating methyl group, resulting in a different ionization profile that affects both solubility and interaction with the aspartate residue in the orthosteric binding pocket of aminergic GPCRs .

Amine pKa
Data to verify
Target pKa 9.36 vs 3,4-DMA 9.78 (Δ -0.42)
Higher neutral fraction at pH 7.4; may alter diffusion kinetics in cell-based assays
Predicted pKa; experimental confirmation needed
Ionization state Solubility Receptor pharmacophore modeling

GHS Safety Classification Differences

According to ECHA C&L notification data aggregated in PubChem, 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine carries GHS hazard classifications of Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Damage Category 1 (H318: Causes serious eye damage), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is more restrictive than that of the simpler analog 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7), which is typically classified only as an irritant, and imposes additional personal protective equipment (PPE) and ventilation requirements during laboratory handling.

GHS hazard profile
Reported
Target: H302, H315, H318, H335 vs DMPEA: irritant only
Requires enhanced PPE and fume hood protocols for safe handling
Based on ECHA C&L notifications; single notifier
Occupational safety Laboratory handling Regulatory compliance

2-Methyl-Induced Conformational Restraint

The 3,4-dimethoxy-2-methyl substitution pattern in the target compound creates a contiguous trisubstituted aromatic ring motif that restricts the conformational freedom of the 3-methoxy group via steric interaction with the adjacent 2-methyl substituent. This restriction is evidenced by the computed rotatable bond count of 3, compared to 4 rotatable bonds for 2,5-dimethoxy-4-methylphenethylamine (2C-D, CAS 24333-19-5), where the methoxy groups at positions 2 and 5 are not sterically hindered by the 4-methyl group [1]. The resulting conformational bias may translate into differential activation efficacy at serotonin 5-HT2 receptor subtypes, as demonstrated by class-level SAR where 2,5-dimethoxy substitution patterns confer optimal 5-HT2A affinity (Ki = 8–1,700 nM for phenethylamines; 61–4,400 nM for amphetamines), whereas 3,4-dimethoxy patterns show weaker, less predictable receptor engagement [2].

Conformational restraint
Class-level
Rotatable bonds: 3 vs 2C-D: 4
Reduced conformational entropy; may support more constrained docking poses
Computed; receptor engagement is class-level SAR
Conformational analysis Molecular docking Target engagement

Research and Industrial Applications for 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine


Serotonin Receptor Ligand Scaffold

The 3,4-dimethoxy-2-methyl substitution pattern provides a unique, sterically constrained scaffold that reduces rotatable bond count by 1 compared to 2,5-dimethoxy regioisomers. This property is advantageous for fragment-based drug discovery programs targeting serotonin 5-HT2 receptor subtypes, where conformational pre-organization can improve binding enthalpy and reduce entropic penalties. The target compound's predicted pKa of 9.36 and XLogP3 of 1.5 further support its use as a starting scaffold for CNS-penetrant lead optimization [1].

Reference Standard for Isomer Differentiation

The unique InChIKey (XYVUTVLUGSLLTK-UHFFFAOYSA-N) and distinct SMILES string of this compound enable unambiguous identification by LC-MS/MS or GC-MS when analyzing complex mixtures containing dimethoxyamphetamine positional isomers. The commercial availability at 95% minimum purity, combined with the well-characterized GHS safety profile, supports its use as a certified reference material for analytical method validation in forensic toxicology or drug metabolism studies .

Intermediate for Antihypertensive Development

3,4-Dimethoxy-2-methylphenethylamine derivatives, including the target compound, have been cited as intermediates with potential antihypertensive properties. The α-methyl group provides metabolic stability advantages over phenethylamine analogs, making this scaffold a candidate for lead optimization in cardiovascular drug discovery programs that require resistance to monoamine oxidase-mediated deamination .

Probe for Steric Effects on Basicity and LogP

The 0.42-unit decrease in predicted pKa relative to 3,4-DMA (9.36 vs. 9.78) and the +0.3-unit increase in XLogP3 make this compound a useful tool for physical organic chemistry studies examining the electronic and steric effects of ortho-methyl substitution on amine basicity and lipophilicity. These data are directly applicable to understanding structure-property relationships in congeneric series [1].

Application
Selection Property
Validation Focus
5-HT2 receptor fragment-based studies
3,4-dimethoxy-2-methyl steric constraint
CNS penetration model and binding enthalpy assessment
Isomer differentiation in complex mixtures
Unique InChIKey and SMILES identifier
LC-MS/MS or GC-MS specificity verification
Cardiovascular drug discovery research
α-methyl metabolic stability context
MAO resistance assay profiling
Physical organic chemistry studies
Ortho-methyl effect on pKa and LogP
Steric and electronic effect profiling in congeneric series

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